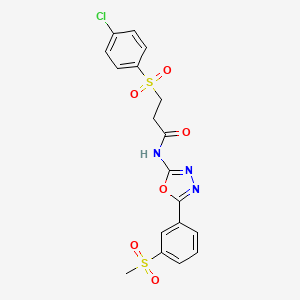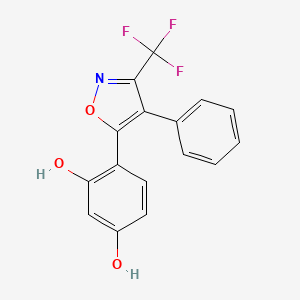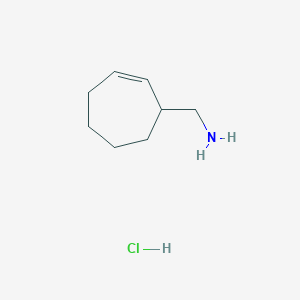![molecular formula C16H15FN2O B2914059 N-[Cyano-(4-fluorophenyl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide CAS No. 2262382-80-7](/img/structure/B2914059.png)
N-[Cyano-(4-fluorophenyl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[Cyano-(4-fluorophenyl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as 'CP-945,598' and is a selective cannabinoid receptor type 1 (CB1) antagonist.
Wirkmechanismus
CP-945,598 acts as a selective N-[Cyano-(4-fluorophenyl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide antagonist by binding to and blocking the activity of N-[Cyano-(4-fluorophenyl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide receptors in the brain. This results in a reduction of the psychoactive effects of cannabinoids such as THC, which are known to activate N-[Cyano-(4-fluorophenyl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide receptors.
Biochemical and Physiological Effects:
CP-945,598 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models of obesity. Additionally, it has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and nicotine. CP-945,598 has also been shown to have potential neuroprotective effects, reducing the damage caused by neurotoxins in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CP-945,598 for lab experiments is its selectivity for N-[Cyano-(4-fluorophenyl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide receptors. This allows for more precise manipulation of the endocannabinoid system without affecting other systems in the body. However, one limitation of CP-945,598 is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on CP-945,598. One area of interest is its potential use in the treatment of anxiety disorders, as it has been shown to reduce anxiety-like behaviors in animal models. Additionally, further studies on its potential neuroprotective effects could lead to the development of new treatments for neurodegenerative diseases. Finally, research on the pharmacokinetics and pharmacodynamics of CP-945,598 could lead to the development of more effective formulations for clinical use.
Synthesemethoden
The synthesis of CP-945,598 involves a multistep process that begins with the reaction of 1,3-cyclohexadiene with acrylonitrile to form a nitrile substituted cyclohexene. The reaction of this intermediate with 4-fluorobenzyl bromide yields the desired product, which is then converted to the carboxamide via reaction with an appropriate amine.
Wissenschaftliche Forschungsanwendungen
CP-945,598 has been extensively studied for its potential therapeutic applications. Its N-[Cyano-(4-fluorophenyl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide antagonist activity makes it a promising candidate for the treatment of various disorders such as obesity, addiction, and anxiety. Additionally, it has been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[cyano-(4-fluorophenyl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c17-13-5-3-11(4-6-13)15(9-18)19-16(20)14-8-10-1-2-12(14)7-10/h1-6,10,12,14-15H,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDQHSSIUHJXMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NC(C#N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyano-(4-fluorophenyl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d][1,3]dioxol-5-yl(4-(6-(2,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2913977.png)
![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2913978.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2913981.png)




![N-[(3-Cyano-4-methylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2913988.png)
![2-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoro-1,3-benzoxazole](/img/structure/B2913991.png)
![N-[1-(5-chlorothiophen-2-yl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2913995.png)

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B2913997.png)
![ethyl 4-(1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl)benzoate](/img/structure/B2913998.png)